(1r,3r)-3-methoxycyclobutane-1-carboxylic acid, trans
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Overview
Description
(1r,3r)-3-Methoxycyclobutane-1-carboxylic acid, trans, is a cyclobutane derivative characterized by a methoxy group and a carboxylic acid group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-methoxycyclobutane-1-carboxylic acid, trans, typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutene derivatives, which are subjected to methoxylation and subsequent carboxylation reactions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-Methoxycyclobutane-1-carboxylic acid, trans, can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (1r,3r)-3-methoxycyclobutane-1-carboxylic acid, trans, is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound, has potential applications as a drug precursor or active pharmaceutical ingredient. Its ability to undergo various chemical transformations makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1r,3r)-3-methoxycyclobutane-1-carboxylic acid, trans, involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-Methoxycyclobutan-1-amine Hydrochloride: This compound is similar in structure but contains an amine group instead of a carboxylic acid group.
(1r,3r)-3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid: This compound has a methoxycarbonyl group in place of the methoxy group.
Uniqueness
(1r,3r)-3-Methoxycyclobutane-1-carboxylic acid, trans, is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1408076-05-0 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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